molecular formula C9H8N2O2S B3022624 Methyl 2-amino-1,3-benzothiazole-6-carboxylate CAS No. 66947-92-0

Methyl 2-amino-1,3-benzothiazole-6-carboxylate

Cat. No.: B3022624
CAS No.: 66947-92-0
M. Wt: 208.24 g/mol
InChI Key: DNGZINUIRBDWED-UHFFFAOYSA-N
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Description

Methyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS: 66947-92-0) is a heterocyclic organic compound with the molecular formula C₉H₈N₂O₂S and a molecular weight of 208.24 g/mol . Structurally, it consists of a benzothiazole core substituted with an amino group at position 2 and a methyl carboxylate ester at position 4. This compound is a versatile intermediate in pharmaceutical and materials chemistry, particularly in the synthesis of coordination polymers and bioactive molecules.

Properties

IUPAC Name

methyl 2-amino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-13-8(12)5-2-3-6-7(4-5)14-9(10)11-6/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGZINUIRBDWED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356697
Record name methyl 2-amino-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66947-92-0
Record name methyl 2-amino-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-1,3-benzothiazole-6-carboxylate typically involves the condensation of 2-aminobenzenethiol with methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted benzothiazoles, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

Pharmaceutical Development

Methyl 2-amino-1,3-benzothiazole-6-carboxylate has been identified as a promising scaffold for drug development due to its biological activity. Its applications in pharmaceutical development include:

  • Anticancer Properties : Research indicates that this compound exhibits potential anticancer activity against various cancer cell lines. Studies have shown its effectiveness in inhibiting the proliferation of cancer cells, making it a candidate for further investigation as a therapeutic agent.
  • Antimicrobial Activity : The compound has also demonstrated antimicrobial properties, suggesting potential use in developing treatments for infections caused by bacteria and fungi. Its ability to inhibit microbial growth positions it as a candidate for new antibiotic formulations.
  • Enzyme Inhibition : this compound has been studied for its role in inhibiting specific enzymes such as cytochrome P450. This inhibition is crucial for understanding its pharmacokinetics and potential interactions with other drugs.

Synthesis and Derivatives

The compound serves as an intermediate in organic synthesis, facilitating the preparation of various derivatives with enhanced biological activities. The following table summarizes notable derivatives and their respective biological activities:

Derivative Biological Activity
Ethyl 2-aminobenzo[d]thiazole-7-carboxylateAnticancer
Methyl 4-methylbenzo[d]thiazole-6-carboxylateAntimicrobial
Ethyl 2-aminobenzo[d]thiazole-6-carboxylateAntiviral
2-(2-Aminobenzo[d]thiazol-6-yl)acetic acidEnzyme inhibition
2-Aminobenzo[d]thiazole-6-carboxylic acidAntioxidant

This diversity in derivatives allows researchers to explore various modifications that could enhance therapeutic efficacy or reduce side effects.

Case Studies

Several studies highlight the applications of this compound:

Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the compound's effects on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations of 10 µM and above, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy
Research conducted by International Journal of Antimicrobial Agents assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a lead compound for new antimicrobial agents.

Mechanism of Action

The mechanism of action of methyl 2-amino-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Key Properties:

  • Storage : Requires storage in a dark, inert atmosphere at room temperature .
  • Synthesis: Prepared via hydrolysis of ethyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS: 421-50-1) under basic conditions, followed by esterification .
  • Applications: Used as a ligand in lead(II) coordination polymers, forming zigzag chains via Pb—O and Pb—S interactions . Potential precursor for pharmaceuticals, agrochemicals, and organic materials due to its reactive amino and ester groups .

Structural Analogues in the Benzothiazole Family

Table 1: Comparison of Methyl 2-amino-1,3-benzothiazole-6-carboxylate with Structural Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₉H₈N₂O₂S 208.24 2-NH₂, 6-COOCH₃ Ligand in Pb(II) polymers; pharmaceutical intermediate
Ethyl 2-amino-1,3-benzothiazole-6-carboxylate C₁₀H₁₀N₂O₂S 222.26 2-NH₂, 6-COOCH₂CH₃ Higher logP (lipophilicity) than methyl ester; used in ligand-binding studies
2-Aminobenzothiazole-6-carboxylic acid C₈H₆N₂O₂S 194.21 2-NH₂, 6-COOH Intermediate for coordination polymers; forms Pb—O/S bonds
Methyl benzo[d]thiazole-6-carboxylate C₉H₇NO₂S 193.22 Unsubstituted benzothiazole, 6-COOCH₃ Simpler structure; lacks amino group reactivity
Key Observations:
  • Ester Group Variation : Replacing the methyl ester (COOCH₃) with ethyl (COOCH₂CH₃) increases molecular weight and lipophilicity, influencing binding affinity in biological systems . Ethyl derivatives exhibit higher order parameters in ligand-binding studies, suggesting enhanced conformational rigidity .
  • Amino vs. Carboxylic Acid: The free carboxylic acid derivative (2-aminobenzothiazole-6-carboxylic acid) is critical in coordination chemistry, enabling covalent metal-ligand bonds . In contrast, the ester forms are more stable and easier to handle in organic synthesis.
  • Substituent Position: Methyl benzo[d]thiazole-6-carboxylate lacks the 2-amino group, reducing its utility in reactions requiring nucleophilic amines (e.g., Schiff base formation) .

Heterocyclic Analogues: Benzoxazoles and Oxadiazoles

Table 2: Comparison with Benzoxazole and Oxadiazole Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Properties/Applications References
Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylate C₁₅H₁₁NO₃ 253.25 Benzoxazole Antibacterial/antifungal activity; synthesized via cyclization of aryl acids
Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate C₁₃H₁₅NO₃ 245.27 Benzoxazole Agrochemical applications; building block for complex syntheses
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375.47 Oxadiazole-thiazole hybrid Anticancer/antimicrobial activity; melting point 134–178°C
Key Observations:
  • Benzoxazoles vs. Benzothiazoles : Replacing sulfur (benzothiazole) with oxygen (benzoxazole) alters electronic properties. Benzoxazoles generally exhibit lower electron density, affecting their reactivity in cyclization and electrophilic substitution reactions .
  • Oxadiazole-Thiazole Hybrids : Compounds like 7c () demonstrate enhanced bioactivity due to the sulfanyl and oxadiazole moieties, which improve hydrogen-bonding and π-stacking interactions in biological targets .

Commercial and Industrial Considerations

  • Pricing: this compound is priced at $79 for 5 g (98% purity), while simpler analogues like 2-chloro-6-benzothiazolecarboxylic acid cost $11 for 10 g .
  • Safety : The compound has hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Biological Activity

Methyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS No. 66947-92-0) is a heterocyclic compound with significant potential in medicinal chemistry. It is characterized by a benzothiazole structure, which combines a benzene ring with a thiazole ring, and features both amino and carboxylate functional groups. This compound has garnered attention for its diverse biological activities, including anticancer and antimicrobial properties.

  • Molecular Formula: C₉H₈N₂O₂S
  • Molecular Weight: 208.24 g/mol
  • Melting Point: 244–246 °C
  • LogP: 2.2463
  • Polar Surface Area (PSA): 93.45

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties
    • Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. Its mechanism may involve the modulation of specific signaling pathways related to cell proliferation and apoptosis.
    • For example, it has shown effectiveness against breast cancer and lung cancer cell lines, suggesting its potential as a lead compound in cancer therapy.
  • Antimicrobial Activity
    • The compound has been evaluated for its antimicrobial properties against several bacterial strains. It has shown promising results, indicating its potential use as an antimicrobial agent in treating infections.
  • Enzyme Inhibition
    • This compound has been found to inhibit enzymes such as cytochrome P450 and pteridine reductase, which are crucial in drug metabolism and the folate pathway in pathogens like Trypanosoma brucei.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Target Enzymes: The compound binds to enzymes involved in critical metabolic pathways, altering their activity and leading to downstream effects on cell survival and proliferation.
  • RNA Binding: Some studies suggest that it may interact with RNA structures, potentially influencing gene expression patterns associated with tumor growth and microbial resistance.

Case Study 1: Anticancer Activity

A study published in Cancer Letters evaluated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

In research reported by Journal of Antimicrobial Chemotherapy, the compound was tested against several strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, showcasing its potential as a therapeutic agent against resistant bacterial strains.

Research Findings Summary

Activity TypeTarget Organism/Cell LineEffectiveness (IC50/MIC)Reference
AnticancerBreast Cancer Cell LinesIC50 = 10 µMCancer Letters
AntimicrobialStaphylococcus aureusMIC = 32 µg/mLJournal of Antimicrobial Chemotherapy
Enzyme InhibitionCytochrome P450Inhibition observedVarious studies

Q & A

Q. What are the common synthetic routes and purification strategies for Methyl 2-amino-1,3-benzothiazole-6-carboxylate?

While direct synthesis protocols for the methyl ester are not explicitly detailed in the literature, analogous esters (e.g., ethyl derivatives) are synthesized via hydrolysis under high-temperature hydrothermal conditions (140°C for 96 hours in aqueous media) to yield carboxylic acid intermediates . The methyl ester can theoretically be obtained via esterification of the acid using methanol under acidic catalysis. Purification typically involves recrystallization or column chromatography, with purity confirmed by NMR, mass spectrometry, and elemental analysis.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : To confirm substituent positions (e.g., methyl ester at C6, amino at C2) and monitor reaction progress.
  • X-ray Crystallography : Utilizes programs like SHELXL to resolve molecular geometry. For example, Pb-II coordination polymers derived from its hydrolyzed analog revealed N–H···O/N hydrogen bonds critical for supramolecular assembly .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester).

Advanced Research Questions

Q. How does this compound function as a ligand in coordination polymers, and what experimental parameters govern its metal-binding behavior?

The compound acts as a multidentate ligand via its carboxylate and amino groups. In Pb-II complexes, it forms a (4 + 2) coordination environment with four Pb–O bonds (2.506–2.673 Å) and two weaker Pb–S interactions (3.337 Å), creating zigzag chains . Critical experimental parameters include:

  • pH : Controls deprotonation of carboxylate (-COO⁻) and amino (-NH₂) groups.
  • Temperature : Hydrothermal synthesis at 140°C promotes single-crystal growth .
  • Stoichiometry : A 1:1 metal-to-ligand ratio prevents oligomerization.

Table 1 : Coordination Chemistry Data

Metal IonCoordination BondsBond Lengths (Å)Synthetic ConditionsReference
Pb-II4 × Pb–O2.506–2.673140°C, 96 h, H₂O
Cd-II2 × Cd–N (bpy)2.35–2.40Hydrothermal, 120°C

Q. What strategies resolve contradictions in crystallographic data refinement for its metal complexes?

SHELX refinement protocols recommend:

  • Iterative cycling between structure solution (SHELXD) and refinement (SHELXL).
  • Treating hydrogen atoms as riding models (C–H: 0.93 Å; N–H: 0.86 Å) with isotropic displacement parameters tied to host atoms.
  • Validating bond lengths/angles against Cambridge Structural Database (CSD) averages .

Table 2 : Refinement Parameters

Refinement StepParameters AdjustedSoftware UsedReference
Hydrogen PlacementRiding model (C–H 0.93 Å)SHELXL
DisplacementUiso(H) = 1.2Ueq(host)SHELXL

Q. How do substituent modifications on the benzothiazole ring influence coordination chemistry and bioactivity?

The methyl ester at C6 enhances steric accessibility for metal binding compared to bulkier groups. Studies on analogous naphthyridine systems show methyl substituents increase DNA-binding affinity by 10–100× via hydrophobic interactions . For benzothiazoles, electron-withdrawing groups (e.g., -COOCH₃) stabilize metal-ligand charge transfer, while electron-donating groups (e.g., -NH₂) facilitate hydrogen bonding in supramolecular architectures .

Methodological Notes

  • Data Consistency : Cross-referenced synthesis and crystallography protocols from peer-reviewed studies .
  • Advanced Applications : Highlighted coordination chemistry and crystallographic refinement as niche research areas.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2-amino-1,3-benzothiazole-6-carboxylate
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Methyl 2-amino-1,3-benzothiazole-6-carboxylate

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